1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride
Overview
Description
1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride is an organic compound that features a piperidine ring substituted with a 3-nitrophenoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride typically involves a multi-step process. One common route includes the following steps:
Nitration: The starting material, phenol, undergoes nitration to introduce a nitro group at the 3-position, forming 3-nitrophenol.
Etherification: 3-nitrophenol is then reacted with ethylene oxide to form 2-(3-nitrophenoxy)ethanol.
Etherification: The 2-(3-nitrophenoxy)ethanol is further reacted with another equivalent of ethylene oxide to form 2-[2-(3-nitrophenoxy)ethoxy]ethanol.
Substitution: The final step involves the reaction of 2-[2-(3-nitrophenoxy)ethoxy]ethanol with piperidine in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Hydrolysis: The ether linkages can be cleaved under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides, base (e.g., sodium hydride).
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Reduction: 1-{2-[2-(3-aminophenoxy)ethoxy]ethyl}piperidine.
Substitution: Various N-alkyl or N-acyl derivatives of the piperidine ring.
Hydrolysis: 3-nitrophenol and corresponding alcohols.
Scientific Research Applications
1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The nitro group can participate in redox reactions, while the piperidine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-{2-[2-(4-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride: Similar structure but with the nitro group at the 4-position.
1-{2-[2-(3-aminophenoxy)ethoxy]ethyl}piperidine hydrochloride: The nitro group is reduced to an amino group.
1-{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}piperidine hydrochloride: The nitro group is replaced with a methoxy group.
Uniqueness
1-[2-[2-(3-Nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride is unique due to the presence of the nitro group at the 3-position, which can undergo specific chemical transformations and interactions. This structural feature can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-[2-(3-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4.ClH/c18-17(19)14-5-4-6-15(13-14)21-12-11-20-10-9-16-7-2-1-3-8-16;/h4-6,13H,1-3,7-12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZMVMDNSYCEQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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